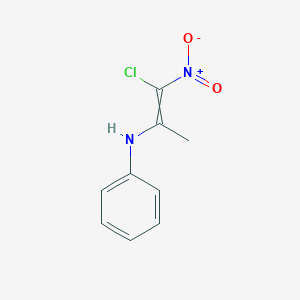![molecular formula C15H10F3NO4 B14500790 2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid CAS No. 64181-78-8](/img/structure/B14500790.png)
2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid is an organic compound that features a benzene ring substituted with a trifluoromethyl group and an anilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid typically involves the reaction of 3-(trifluoromethyl)aniline with benzene-1,3-dicarboxylic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3-dicarboxylic acid: Lacks the trifluoromethyl and anilino groups.
3-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the benzene-1,3-dicarboxylic acid moiety.
1,3-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups but lacks the anilino and carboxylic acid groups.
Uniqueness
2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid is unique due to the presence of both the trifluoromethyl and anilino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
64181-78-8 |
|---|---|
Molecular Formula |
C15H10F3NO4 |
Molecular Weight |
325.24 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H10F3NO4/c16-15(17,18)8-3-1-4-9(7-8)19-12-10(13(20)21)5-2-6-11(12)14(22)23/h1-7,19H,(H,20,21)(H,22,23) |
InChI Key |
HDDNQXGMHVUENJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=C2C(=O)O)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)

![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B14500731.png)
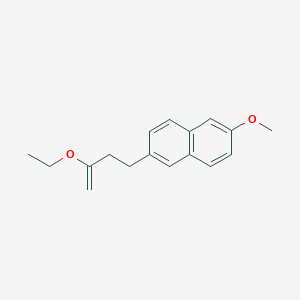
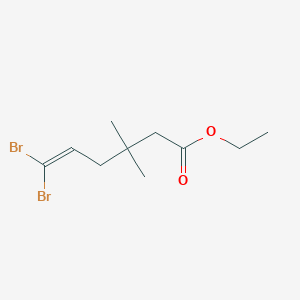
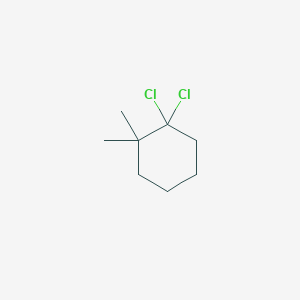
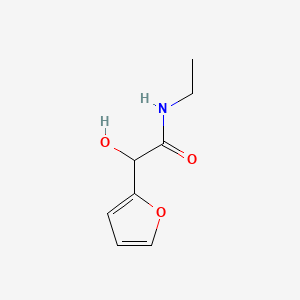
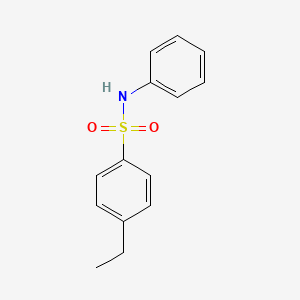
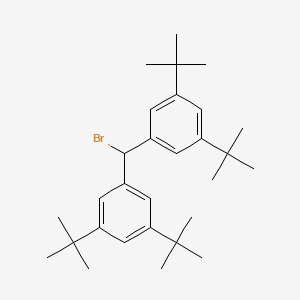
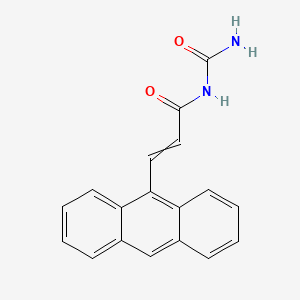
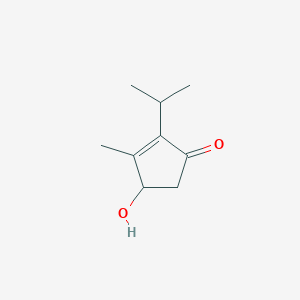

![Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-](/img/structure/B14500789.png)
